molecular formula C18H14O5 B14660183 Methyl 5-acetyl-7-methyl-9-oxo-9H-xanthene-2-carboxylate CAS No. 50479-75-9

Methyl 5-acetyl-7-methyl-9-oxo-9H-xanthene-2-carboxylate

Cat. No.: B14660183
CAS No.: 50479-75-9
M. Wt: 310.3 g/mol
InChI Key: WSEKXDOLSKHAJP-UHFFFAOYSA-N
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Description

Methyl 5-acetyl-7-methyl-9-oxo-9H-xanthene-2-carboxylate is a complex organic compound belonging to the xanthene family. Xanthenes are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups such as acetyl, methyl, and carboxylate, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-acetyl-7-methyl-9-oxo-9H-xanthene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of xanthene derivatives, acetylating agents, and methylating agents. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize the efficiency and cost-effectiveness of the production. The use of automated reactors, precise temperature control, and high-purity reagents are common practices to achieve consistent quality and high production rates .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-acetyl-7-methyl-9-oxo-9H-xanthene-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Methyl 5-acetyl-7-methyl-9-oxo-9H-xanthene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 5-acetyl-7-methyl-9-oxo-9H-xanthene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-methoxy-9-oxo-9H-xanthene-2-carboxylate
  • Methyl 5,7-diacetyl-6-[6,7-dihydroxy-5-(methoxycarbonyl)-4-oxo-4H-chromen-3-yl]-2,3-dihydroxy-9-oxo-9H-xanthene-1-carboxylate
  • Methyl 3,8-dihydroxy-6-methyl-9-oxo-9H-xanthene-2-carboxylate

Uniqueness

Methyl 5-acetyl-7-methyl-9-oxo-9H-xanthene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable molecule for various research and industrial applications .

Properties

CAS No.

50479-75-9

Molecular Formula

C18H14O5

Molecular Weight

310.3 g/mol

IUPAC Name

methyl 5-acetyl-7-methyl-9-oxoxanthene-2-carboxylate

InChI

InChI=1S/C18H14O5/c1-9-6-12(10(2)19)17-14(7-9)16(20)13-8-11(18(21)22-3)4-5-15(13)23-17/h4-8H,1-3H3

InChI Key

WSEKXDOLSKHAJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)C(=O)C)OC3=C(C2=O)C=C(C=C3)C(=O)OC

Origin of Product

United States

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